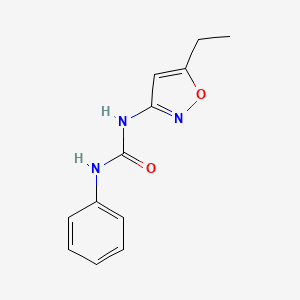
N-(5-Ethyl-1,2-oxazol-3-yl)-N'-phenylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-Ethyl-1,2-oxazol-3-yl)-N’-phenylurea: is an organic compound that belongs to the class of urea derivatives. This compound features a unique structure with an oxazole ring substituted with an ethyl group at the 5-position and a phenylurea moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Ethyl-1,2-oxazol-3-yl)-N’-phenylurea typically involves the reaction of 5-ethyl-1,2-oxazole-3-carboxylic acid with phenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the reaction.
Industrial Production Methods: While specific industrial production methods for N-(5-Ethyl-1,2-oxazol-3-yl)-N’-phenylurea are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N-(5-Ethyl-1,2-oxazol-3-yl)-N’-phenylurea can undergo oxidation reactions, particularly at the oxazole ring, leading to the formation of oxazole N-oxides.
Reduction: Reduction reactions can target the urea moiety, potentially converting it to corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phenyl ring, where electrophilic aromatic substitution can occur.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of oxazole N-oxides.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(5-Ethyl-1,2-oxazol-3-yl)-N’-phenylurea is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, N-(5-Ethyl-1,2-oxazol-3-yl)-N’-phenylurea is used in the development of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of N-(5-Ethyl-1,2-oxazol-3-yl)-N’-phenylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring and phenylurea moiety can interact with active sites of enzymes, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
- N-(5-Ethyl-1,2-oxazol-3-yl)-N,N-dimethylurea
- (5-Ethyl-1,2-oxazol-3-yl)methanol
- 2-(3-Ethyl-1,2-oxazol-5-yl)acetic acid
Comparison:
- N-(5-Ethyl-1,2-oxazol-3-yl)-N,N-dimethylurea: Similar structure but with dimethyl substitution on the urea moiety, which may affect its reactivity and biological activity.
- (5-Ethyl-1,2-oxazol-3-yl)methanol: Contains a hydroxymethyl group instead of the phenylurea moiety, leading to different chemical properties and applications.
- 2-(3-Ethyl-1,2-oxazol-5-yl)acetic acid: Features a carboxylic acid group, making it more acidic and suitable for different types of chemical reactions and applications.
N-(5-Ethyl-1,2-oxazol-3-yl)-N’-phenylurea stands out due to its unique combination of the oxazole ring and phenylurea moiety, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
55807-73-3 |
|---|---|
Molekularformel |
C12H13N3O2 |
Molekulargewicht |
231.25 g/mol |
IUPAC-Name |
1-(5-ethyl-1,2-oxazol-3-yl)-3-phenylurea |
InChI |
InChI=1S/C12H13N3O2/c1-2-10-8-11(15-17-10)14-12(16)13-9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H2,13,14,15,16) |
InChI-Schlüssel |
ZAHGBDKEZKIJBD-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=NO1)NC(=O)NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



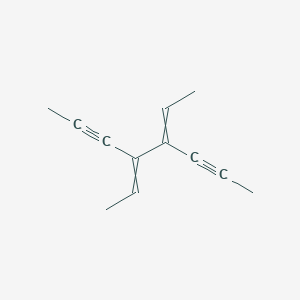
![3H-Indole-7-carboxylic acid, 3-(3-oxo-1H,3H-naphtho[1,8-cd]pyran-1-ylidene)-, hydrochloride](/img/structure/B14623977.png)
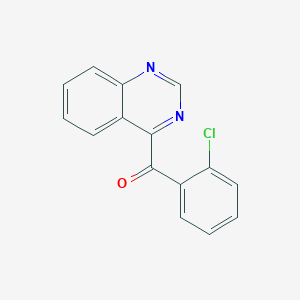

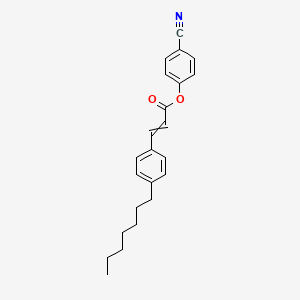


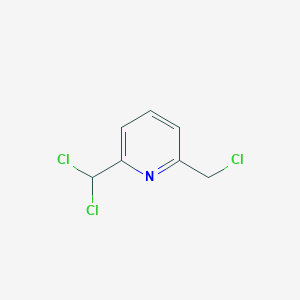

![2-{[(3,5-Di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}phenolate](/img/structure/B14624029.png)
![[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B14624033.png)
![6-Amino-5-[2-(4-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]naphthalene-1-sulfonamide](/img/structure/B14624034.png)
![3-[(2,5-Dimethylfuran-3-yl)sulfanyl]butane-2-thiol](/img/structure/B14624040.png)
